2,5-Dimethylphenyl isothiocyanate
Overview
Description
2,5-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS and a molecular weight of 163.239 g/mol . It is a derivative of phenyl isothiocyanate, characterized by the presence of two methyl groups at the 2 and 5 positions on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or its derivatives. This method is widely used due to the availability of primary amines and the efficiency of the reaction.
From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases. This method is more sustainable and avoids the use of highly toxic reagents like thiophosgene.
Industrial Production Methods
Industrial production of this compound typically involves the use of primary amines and thiophosgene due to the scalability and efficiency of this method. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylbenzene under moderate heating (40°C) and inert atmosphere (e.g., nitrogen).
Major Products
The major products formed from these reactions include thiourea derivatives and other heterocyclic compounds .
Scientific Research Applications
2,5-Dimethylphenyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and reacts readily with nucleophiles to form thiourea derivatives . This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenyl isothiocyanate: Similar in structure but with methoxy groups instead of methyl groups.
Phenyl isothiocyanate: Lacks the methyl groups on the phenyl ring.
Uniqueness
2,5-Dimethylphenyl isothiocyanate is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and the types of products formed in chemical reactions. This structural modification can also affect its biological activity and applications .
Properties
IUPAC Name |
2-isothiocyanato-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXZRJVMSWGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172825 | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-15-7 | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanato-1,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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